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Compound of Interest

Compound Name: 4-Ethylpiperidin-4-ol

Cat. No.: B1322292 Get Quote

Disclaimer: Publicly available spectroscopic data for 4-Ethylpiperidin-4-ol (CAS 550369-44-3)

is limited. This guide presents a comprehensive spectroscopic analysis of a closely related

analogue, 1-Ethylpiperidin-4-ol (CAS 3518-83-0), to provide researchers, scientists, and drug

development professionals with a representative dataset and methodologies applicable to the

characterization of substituted piperidinols.

Introduction
Substituted piperidinols are important structural motifs in a wide range of biologically active

molecules and pharmaceutical agents. A thorough understanding of their structure and purity is

paramount for drug discovery and development. Spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are

indispensable tools for the structural elucidation and characterization of these compounds. This

technical guide provides a detailed overview of the spectroscopic data and analytical protocols

for 1-Ethylpiperidin-4-ol, a representative N-substituted 4-hydroxypiperidine.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1-Ethylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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Table 1: ¹H NMR Data for 1-Ethylpiperidin-4-ol[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.08 t 3H -CH₂CH₃

1.45 - 1.95 m 4H
Piperidine C3-H₂, C5-

H₂

2.00 - 2.40 m 2H
Piperidine C2-Hₑ, C6-

Hₑ

2.43 q 2H -CH₂CH₃

2.70 - 3.00 m 2H
Piperidine C2-Hₐ, C6-

Hₐ

3.60 - 3.90 m 1H C4-H

4.45 br s 1H OH

Solvent: Not specified in the source data. Typical solvents include CDCl₃ or D₂O. Frequencies

are referenced relative to an internal standard (e.g., TMS at δ 0.00 ppm).

Table 2: ¹³C NMR Data for 1-Ethylpiperidin-4-ol[1]

Chemical Shift (δ) ppm Assignment

12.2 -CH₂CH₃

34.0 C3, C5

51.8 CH₂CH₃

52.3 C2, C6

67.5 C4

Solvent: Not specified in the source data. Typical solvents include CDCl₃ or D₂O.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1]

Table 3: IR Spectral Data for 1-Ethylpiperidin-4-ol[1]

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Strong, Broad O-H stretch (alcohol)

2970 - 2800 Strong C-H stretch (aliphatic)

1450 - 1470 Medium C-H bend (alkane)

1050 - 1150 Strong
C-O stretch (secondary

alcohol)

1000 - 1100 Medium C-N stretch (amine)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in the confirmation of its identity.[1]

Table 4: Mass Spectrometry Data for 1-Ethylpiperidin-4-ol[1]

m/z Relative Intensity (%) Assignment

129 Moderate [M]⁺ (Molecular Ion)

114 High [M - CH₃]⁺

96 Moderate [M - CH₃ - H₂O]⁺

70 High
[M - C₂H₅ - H₂O]⁺ or Piperidine

fragment

57 High C₄H₉⁺ fragment
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the purified 1-Ethylpiperidin-4-ol.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a larger

number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid/Solid Film):

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr) are clean.

Place a small drop of neat 1-Ethylpiperidin-4-ol or a concentrated solution onto the ATR

crystal or one of the salt plates.

If using salt plates, place the second plate on top and gently press to create a thin film.

If using a solution, allow the solvent to evaporate, leaving a thin film of the compound.
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Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1-Ethylpiperidin-4-ol (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

Ensure the solution is free of any particulate matter by filtration if necessary.

Transfer the solution to a GC autosampler vial.

Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated on a capillary

column (e.g., a non-polar DB-5 column).

The separated components elute from the column and enter the mass spectrometer.

Electron ionization (EI) at 70 eV is a common method for generating ions.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a

detector records their abundance.

Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthetic compound like 1-Ethylpiperidin-4-ol.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

This systematic approach, combining data from multiple spectroscopic techniques, allows for

the unambiguous confirmation of the chemical structure of synthesized molecules, which is a

critical step in chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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